1-(3-fluorophenyl)-5-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrazole-3-carboxamide
Description
1-(3-Fluorophenyl)-5-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrazole-3-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a fluorophenyl group and a triazole group, which contribute to its unique chemical properties and biological activities.
Properties
IUPAC Name |
1-(3-fluorophenyl)-5-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN6O/c1-9-5-12(14(22)16-7-13-17-8-18-19-13)20-21(9)11-4-2-3-10(15)6-11/h2-6,8H,7H2,1H3,(H,16,22)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFWRUQLNWQPGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=CC=C2)F)C(=O)NCC3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-5-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core One common approach is the reaction of 3-fluorophenylhydrazine with a suitable keto compound to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-5-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions can be carried out using hydrogen gas or metal hydrides like lithium aluminum hydride.
Substitution reactions often involve nucleophiles such as amines or alkyl halides, with conditions varying based on the specific reagents used.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, potentially exhibiting antiviral, antibacterial, or anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: The compound's unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3-fluorophenyl)-5-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-5-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1-(3-fluorophenyl)-5-methylpyrazole-3-carboxamide: Lacks the triazole group, resulting in different biological activities.
1-(3-fluorophenyl)-N-(1H-1,2,4-triazol-5-ylmethyl)pyrazole-3-carboxamide: Similar structure but without the methyl group, leading to variations in chemical properties.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
